Cas no 894770-97-9 (Tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pent-4-enoate)
Tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pent-4-enoate Chemical and Physical Properties
Names and Identifiers
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- Tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pent-4-enoate
- EN300-26975649
- 894770-97-9
- 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolane-2-yl)-4-pentenoic acid tert-butyl ester
- 1,3,2-Dioxaborolane-2-butanoic acid, 4,4,5,5-tetramethyl-γ-methylene-, 1,1-dimethylethyl ester
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- MDL: MFCD32710727
- Inchi: 1S/C15H27BO4/c1-11(9-10-12(17)18-13(2,3)4)16-19-14(5,6)15(7,8)20-16/h1,9-10H2,2-8H3
- InChI Key: SHRRMADSKVUEMY-UHFFFAOYSA-N
- SMILES: O1B(C(=C)CCC(=O)OC(C)(C)C)OC(C)(C)C1(C)C
Computed Properties
- Exact Mass: 282.2002395g/mol
- Monoisotopic Mass: 282.2002395g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 20
- Rotatable Bond Count: 6
- Complexity: 377
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 44.8Ų
Experimental Properties
- Density: 0.96±0.1 g/cm3(Predicted)
- Boiling Point: 301.7±44.0 °C(Predicted)
Tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pent-4-enoate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-26975649-0.05g |
tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pent-4-enoate |
894770-97-9 | 95% | 0.05g |
$315.0 | 2023-09-11 | |
| Enamine | EN300-26975649-0.1g |
tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pent-4-enoate |
894770-97-9 | 95% | 0.1g |
$470.0 | 2023-09-11 | |
| Enamine | EN300-26975649-0.25g |
tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pent-4-enoate |
894770-97-9 | 95% | 0.25g |
$672.0 | 2023-09-11 | |
| Enamine | EN300-26975649-0.5g |
tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pent-4-enoate |
894770-97-9 | 95% | 0.5g |
$1058.0 | 2023-09-11 | |
| Enamine | EN300-26975649-1.0g |
tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pent-4-enoate |
894770-97-9 | 95% | 1g |
$1357.0 | 2023-06-02 | |
| Enamine | EN300-26975649-2.5g |
tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pent-4-enoate |
894770-97-9 | 95% | 2.5g |
$2660.0 | 2023-09-11 | |
| Enamine | EN300-26975649-5.0g |
tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pent-4-enoate |
894770-97-9 | 95% | 5g |
$3935.0 | 2023-06-02 | |
| Enamine | EN300-26975649-10.0g |
tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pent-4-enoate |
894770-97-9 | 95% | 10g |
$5837.0 | 2023-06-02 | |
| Enamine | EN300-26975649-1g |
tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pent-4-enoate |
894770-97-9 | 95% | 1g |
$1357.0 | 2023-09-11 | |
| Enamine | EN300-26975649-5g |
tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pent-4-enoate |
894770-97-9 | 95% | 5g |
$3935.0 | 2023-09-11 |
Tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pent-4-enoate Related Literature
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Xiaotong Feng,Lei Bian,Jie Ma,Lei Zhou,Xiayan Wang,Guangsheng Guo,Qiaosheng Pu Chem. Commun., 2019,55, 3963-3966
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Xiaoming Liu,Zachary D. Hood,Wangda Li,Donovan N. Leonard,Arumugam Manthiram,Miaofang Chi J. Mater. Chem. A, 2021,9, 2111-2119
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Xingqun Zheng,Lele Song,Xin Feng,Li Li,Zidong Wei J. Mater. Chem. A, 2020,8, 14145-14151
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Craig A. Kelly,David R. Rosseinsky Phys. Chem. Chem. Phys., 2001,3, 2086-2090
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Domenico Lombardo,Gianmarco Munaò,Pietro Calandra,Luigi Pasqua,Maria Teresa Caccamo Phys. Chem. Chem. Phys., 2019,21, 11983-11991
Additional information on Tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pent-4-enoate
Comprehensive Overview of Tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pent-4-enoate (CAS No. 894770-97-9)
Tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pent-4-enoate is a highly versatile boronic ester compound widely utilized in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. With the CAS number 894770-97-9, this compound has gained significant attention in pharmaceutical and materials science research due to its unique reactivity and stability. Its molecular structure features a tert-butyl ester group and a dioxaborolane ring, making it an excellent intermediate for constructing complex molecules.
In recent years, the demand for boron-containing compounds like Tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pent-4-enoate has surged, driven by their applications in drug discovery and agrochemical development. Researchers frequently search for "boronic ester synthesis" or "CAS 894770-97-9 applications" to explore its potential. This compound's ability to form stable C-C bonds under mild conditions aligns with the growing trend toward sustainable and efficient synthetic methodologies.
One of the key advantages of Tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pent-4-enoate is its compatibility with green chemistry principles. As the scientific community emphasizes eco-friendly synthesis, this compound's low toxicity and high selectivity make it a preferred choice. Its role in bioconjugation and proteomics further expands its utility, addressing common search queries like "boronic acid derivatives in biomedicine."
The compound's pent-4-enoate moiety also enables functionalization for polymer chemistry applications. With increasing interest in smart materials, researchers are investigating its incorporation into responsive hydrogels and self-healing polymers. These advancements respond to trending searches such as "boron-based materials for nanotechnology" and "CAS 894770-97-9 in material science."
Quality control of Tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pent-4-enoate is critical, as impurities can affect reaction yields and product purity. Analytical techniques like HPLC and NMR spectroscopy are commonly employed, addressing frequent questions about "how to characterize boronic esters." Suppliers often highlight its ≥95% purity to meet industry standards for high-throughput screening and combinatorial chemistry.
Future research directions for CAS 894770-97-9 include exploring its catalytic applications and asymmetric synthesis potential. As AI-driven drug design gains momentum, this compound's structural diversity makes it a valuable asset for virtual screening libraries. These developments align with search trends like "machine learning in organic synthesis" and "next-generation boronic acid reagents," ensuring its relevance in cutting-edge science.
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